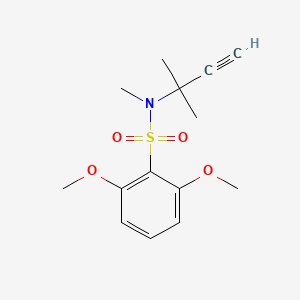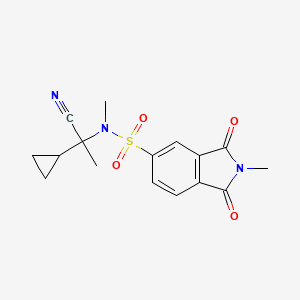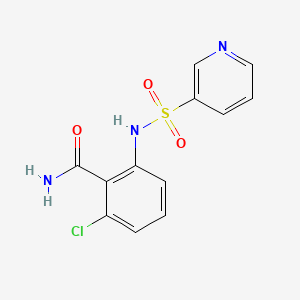
2,6-dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is a synthetic organic compound characterized by its unique structural features, including methoxy groups and a sulfonamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzenesulfonyl chloride.
N-Methylation: The sulfonyl chloride is reacted with N-methylamine to form N-methyl-2,6-dimethoxybenzenesulfonamide.
Alkyne Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Conversion of sulfonamide to amine.
Substitution: Introduction of various functional groups at the sulfonamide nitrogen.
Scientific Research Applications
2,6-Dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and sulfonamide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets would depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzenesulfonamide: Lacks the N-methyl and alkyne groups, resulting in different chemical and biological properties.
N-Methylbenzenesulfonamide:
2,6-Dimethoxy-N-methylbenzenesulfonamide: Similar but without the alkyne group, leading to different synthetic and biological behaviors.
Uniqueness
2,6-Dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is unique due to the combination of methoxy groups, a sulfonamide moiety, and an alkyne group, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in synthetic chemistry and potential therapeutic uses.
Properties
IUPAC Name |
2,6-dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-7-14(2,3)15(4)20(16,17)13-11(18-5)9-8-10-12(13)19-6/h1,8-10H,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJWFMMRYDLUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-imidazol-2-yl)ethyl]-3-phenoxypyridine-2-carboxamide](/img/structure/B6708118.png)
![3-[1-[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamino]ethyl]phenol](/img/structure/B6708119.png)
![3-[1-[[3-[[Methyl(propan-2-yl)amino]methyl]phenyl]methylamino]ethyl]phenol](/img/structure/B6708125.png)
![2-[3-[[(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]phenoxy]acetamide](/img/structure/B6708132.png)

![3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol](/img/structure/B6708137.png)
![(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B6708142.png)

![3-[1-[(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)amino]ethyl]phenol](/img/structure/B6708185.png)
![[4-(3-Hydroxypropyl)piperidin-1-yl]-(3-phenoxypyridin-2-yl)methanone](/img/structure/B6708186.png)
![1-[(2-Bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea](/img/structure/B6708193.png)
![3-cyclopropyl-N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-1,2-oxazole-5-carboxamide](/img/structure/B6708197.png)

![N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]cyclopent-3-ene-1-carboxamide](/img/structure/B6708203.png)
